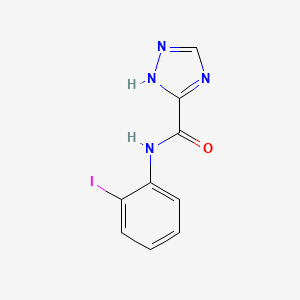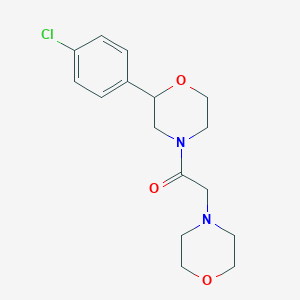
2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine, also known as CM-10, is a synthetic compound that has shown potential in scientific research applications. It belongs to the class of morpholine derivatives and has a molecular formula of C17H22ClN3O2.
Mechanism of Action
2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. By reducing the production of prostaglandins, this compound can alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It also inhibits the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
1. Further studies are needed to investigate the potential of 2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine as a therapeutic agent for pain and inflammation-related disorders in humans.
2. The effects of this compound on other inflammatory pathways and diseases should be explored.
3. The development of more soluble forms of this compound could improve its usefulness in lab experiments.
4. The potential of this compound as a lead compound for the development of new anti-inflammatory drugs should be investigated.
5. The safety and toxicity of this compound should be evaluated in more detail.
In conclusion, this compound is a synthetic compound that has shown potential in scientific research applications. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine involves the reaction of 4-chlorophenyl isocyanate with morpholine-4-carboxylic acid, followed by acylation with acetic anhydride. The resulting compound is then treated with hydrochloric acid to yield this compound.
Scientific Research Applications
2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-14-3-1-13(2-4-14)15-11-19(7-10-22-15)16(20)12-18-5-8-21-9-6-18/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMXYRPDFVBAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

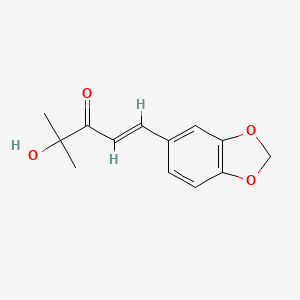
![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
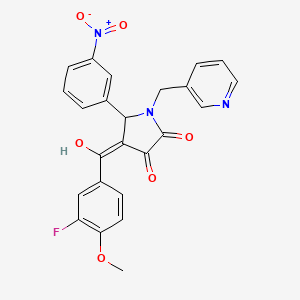
![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)
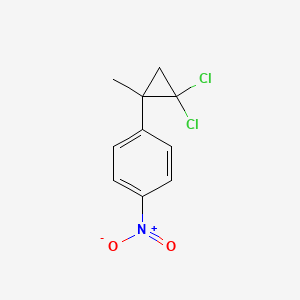
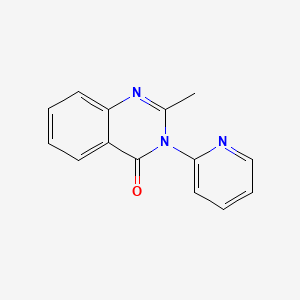
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)
